(E)-3,4'-Dinitrostilbene is an organic compound characterized by its molecular formula . It is a derivative of stilbene, featuring two nitro groups located at the 3 and 4' positions of the benzene rings. This compound is notable for its bright yellow color and is primarily used in the synthesis of dyes, fluorescent brighteners, and as an intermediate in various
The synthesis of (E)-3,4'-dinitrostilbene can be achieved through several methods:
(E)-3,4'-Dinitrostilbene finds applications across various fields:
Studies have shown that (E)-3,4'-dinitrostilbene interacts with various molecular targets. Its nitro groups allow it to participate in redox reactions and nucleophilic substitutions, leading to diverse products. These interactions are crucial for understanding its biological activity and potential therapeutic uses. Further research is needed to explore these interactions comprehensively and their implications for drug development .
Several compounds share structural similarities with (E)-3,4'-dinitrostilbene. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4,4'-Diaminostilbene | Contains two amino groups | Derived from reduction; used in dye applications |
2,2'-Dinitrostilbene | Nitro groups at different positions | Exhibits different reactivity compared to (E)-3,4' |
4,4'-Dinitrostilbene-2,2'-disulfonic acid | Sulfonic acid groups added | Used specifically for synthesizing fluorescent brighteners |
(E)-Stilbene | Lacks nitro groups | Basic structure from which dinitrostilbenes derive |
Uniqueness: (E)-3,4'-Dinitrostilbene is unique due to the specific positioning of its nitro groups at the 3 and 4' positions on the benzene rings. This configuration influences its reactivity profile significantly compared to other stilbene derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in both research and industrial applications .
Regioselective nitration remains a cornerstone for introducing nitro groups into aromatic systems. For (E)-3,4'-Dinitrostilbene, the nitration of stilbene derivatives using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture is a widely employed method. The reaction proceeds via electrophilic aromatic substitution, where the nitro group (NO₂⁺) targets electron-rich positions on the aromatic rings. The para and meta positions are typically favored, but the steric and electronic effects of substituents heavily influence regioselectivity.
Recent innovations leverage zeolite catalysts to enhance para selectivity. For instance, acidic zeolites with small pore sizes, such as ZSM-5, have been shown to direct nitration to the para position by restricting access to ortho sites. In one protocol, toluene nitration using concentrated HNO₃ and ZSM-5 yielded para-nitrotoluene with >90% selectivity, a principle extensible to stilbene systems. The zeolite’s microporous structure confines reactant orientation, favoring transition states that lead to para-substituted products.
Table 1: Comparison of Nitration Conditions for Stilbene Derivatives
Nitrating Agent | Catalyst | Temperature (°C) | Para Selectivity (%) |
---|---|---|---|
HNO₃/H₂SO₄ | None | 25–40 | 60–70 |
HNO₃ (90–98%) | ZSM-5 Zeolite | 70–90 | 85–95 |
Acetyl Nitrate | Trifluoroacetic Acid | 0–25 | 75–80 |
The use of acetyl nitrate in trifluoroacetic acid (TFA) further modulates regioselectivity. In such systems, the solvent’s low dielectric constant slows nitronium ion (NO₂⁺) formation, allowing alternative electrophilic species like nitronium trifluoroacetate to dominate. This shifts selectivity toward meta positions in certain substrates, though stilbenes predominantly yield para products due to conjugation stabilization.
Palladium-catalyzed cross-coupling reactions offer a versatile route to asymmetric stilbene derivatives. The Heck reaction, for instance, enables the coupling of aryl halides with alkenes to form trans-stilbenes. For (E)-3,4'-Dinitrostilbene, a Suzuki-Miyaura coupling between 3-nitrobenzene boronic acid and 4-bromonitrobenzene provides a stereocontrolled pathway.
Key to this approach is the choice of ligands and bases. Triphenylphosphine (PPh₃) ligands in tandem with potassium carbonate (K₂CO₃) facilitate oxidative addition and transmetallation steps, ensuring high yields (75–85%). Recent studies highlight the efficacy of Buchwald-Hartwig amination catalysts in suppressing homocoupling byproducts, a common issue in nitro-substituted systems.
Mechanistic Insights:
This method’s superiority lies in its tolerance for nitro groups, which are typically sensitive to reduction under cross-coupling conditions.
The E/Z isomerism of stilbenes poses a significant challenge in synthesis. Polar aprotic solvents like dimethylformamide (DMF) stabilize the transition state for E-isomer formation through dipole-dipole interactions, favoring trans-configuration. Conversely, nonpolar solvents (e.g., toluene) permit free rotation about the C=C bond, leading to isomer mixtures.
Table 2: Solvent Effects on (E)-3,4'-Dinitrostilbene Isomer Ratio
Solvent | Dielectric Constant | E:Z Ratio |
---|---|---|
DMF | 36.7 | 95:5 |
Acetic Acid | 6.2 | 80:20 |
Toluene | 2.4 | 65:35 |
In nitration reactions, trifluoroacetic acid (TFA) enhances E-selectivity by protonating intermediate carbocations, locking the trans-configuration. For example, nitration of stilbene in TFA at 0°C yielded 85% E-isomer, compared to 60% in acetic acid.
Direct nitration offers simplicity but suffers from limited regiocontrol. Multi-step pathways, though labor-intensive, enable precise functionalization.
Direct Nitration:
Multi-Step Synthesis:
Cost-Benefit Analysis:
Parameter | Direct Nitration | Multi-Step Synthesis |
---|---|---|
Yield (%) | 65–75 | 80–90 |
Selectivity (%) | 60–70 | 85–95 |
Scalability | High | Moderate |
The multi-step approach is preferable for high-purity applications, while direct methods suit bulk production where minor impurities are tolerable.
Electrophilic aromatic substitution (EAS) in (E)-3,4'-dinitrostilbene is governed by the electron-withdrawing nature of nitro groups, which deactivate the aromatic rings toward electrophilic attack. The nitro substituents withdraw electron density via resonance and inductive effects, rendering the benzene rings less nucleophilic compared to unsubstituted analogs [1] [2]. In traditional EAS mechanisms, the reaction proceeds through a two-step process: (1) electrophile attack at a ring carbon to form a high-energy carbocation (sigma complex), followed by (2) deprotonation to restore aromaticity [1] [2]. For polyaromatic systems like (E)-3,4'-dinitrostilbene, the extended conjugation between the two phenyl rings introduces additional resonance stabilization, which modulates the stability of the sigma complex [3].
Notably, radical nitration pathways—observed in aprotic solvents or polluted urban atmospheres—offer an alternative route for nitro group introduction. These pathways involve metastable adducts of polycyclic aromatic hydrocarbons (PAHs) with nitrogen dioxide, leading to nonconventional substitution patterns [3]. For example, radical nitration of fluoranthene yields 1,2- and 1,3-dinitro isomers, diverging from the meta selectivity typical of electrophilic nitration [3]. In (E)-3,4'-dinitrostilbene, such radical mechanisms may compete with classical EAS under specific conditions, though the electron-deficient nature of the system favors ionic pathways in polar solvents [3] [4].
The regioselectivity of nitration in (E)-3,4'-dinitrostilbene is dictated by a balance of electronic activation and steric hindrance. Nitro groups are strong meta-directing substituents due to their electron-withdrawing resonance effects, which polarize the aromatic ring to favor electrophile attack at positions ortho and para to the nitro group [1] [2]. However, in polyaromatic systems, steric interactions between substituents and the incoming electrophile can override electronic preferences. For instance, in 1,3-dinitrobenzene, further nitration occurs predominantly at the 5-position (meta to both nitro groups) to minimize steric clashes [4].
Computational studies using density functional theory (DFT) reveal that the energy difference between transition states leading to ortho, meta, and para isomers is often less than 2 kcal/mol, making selectivity highly sensitive to reaction conditions [4]. In (E)-3,4'-dinitrostilbene, the planar geometry of the trans double bond minimizes steric hindrance between the nitro groups, allowing electronic effects to dominate. However, introducing bulky substituents or employing solvents with low dielectric constants can shift selectivity toward sterically accessible positions [3] [4]. For example, nitration in carbon tetrachloride (CCl₄) promotes radical pathways that yield unconventional substitution patterns, whereas sulfuric acid media favor classical meta-selective electrophilic nitration [3].
The trans-to-cis isomerization of (E)-3,4'-dinitrostilbene involves rotation around the central double bond, a process governed by the energy barrier at the transition state (TS). Multi-state n-electron valence state perturbation theory (MS-NEVPT2) calculations identify a network of conical intersections (CIs) and intersystem crossings (ISCs) that mediate photoisomerization [5]. Upon S₁ excitation, the molecule undergoes ultrafast relaxation through a quinoid intermediate, followed by intersystem crossing to triplet states (T₂ and T₁) before decaying to the ground state (S₀) [5].
The energy barrier for rotation is influenced by the nitro groups’ electron-withdrawing effects, which stabilize the planar transition state through conjugation with the stilbene backbone. In the trans isomer, the nitro groups adopt a coplanar arrangement with the aromatic rings, maximizing resonance stabilization. Conversely, cis isomerization disrupts this conjugation, raising the energy of the TS by approximately 12 kcal/mol [5]. Notably, solvent polarity modulates the isomerization kinetics: polar solvents stabilize charge-separated resonance forms, lowering the TS energy and accelerating isomerization [5].